1-(3-Brompropyl)-3-chlorbenzol

Übersicht

Beschreibung

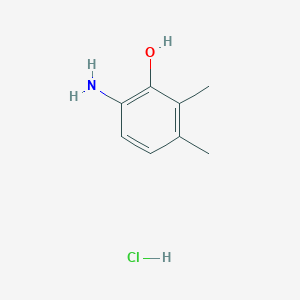

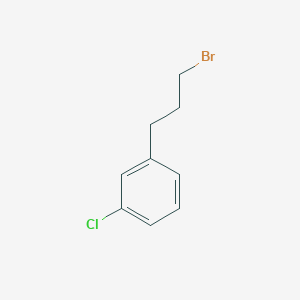

1-(3-Bromopropyl)-3-chlorobenzene is an organic compound belonging to the class of aromatic compounds known as phenylpropyl bromides. It is a halogenated aromatic compound with a molecular formula of C9H9BrCl. This compound has a variety of applications in the fields of chemistry and biochemistry. It is used as a reagent in synthetic organic chemistry, as a catalyst in biochemistry, and as a probe for protein-protein interactions. It has also been used in the synthesis of other compounds, such as 1-(3-chloropropyl)-3-bromobenzene and 1-(3-bromopropyl)-3-chlorobenzene-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Synthese von Antibiotika

“1-(3-Brompropyl)-3-chlorbenzol” wird bei der Synthese von MraY-Naturinhibitoren verwendet, die als antibakterielle Wirkstoffe dienen . Diese Inhibitoren zielen auf das MraY-Translokase-Enzym ab, das für die Biosynthese der bakteriellen Zellwand unerlässlich ist. Durch die Hemmung dieses Enzyms trägt die Verbindung zur Entwicklung neuer Antibiotika bei, die resistente Bakterienstämme bekämpfen können.

Entwicklung von MAO-B-Inhibitoren

Diese Verbindung ist auch bei der Herstellung von Chinolinonderivaten von Bedeutung, die als potente und selektive MAO-B-Inhibitoren wirken . MAO-B-Inhibitoren werden zur Behandlung neurologischer Erkrankungen wie der Parkinson-Krankheit eingesetzt. Sie wirken, indem sie den Abbau von Dopamin verhindern und so dessen Verfügbarkeit im Gehirn erhöhen.

Synthese von pharmazeutischen Zwischenprodukten

Die Verbindung ist an der Synthese von Zwischenprodukten für pharmazeutisch wirksame Substanzen beteiligt, wie z. B. Gemfibrozil und Reproterol . Gemfibrozil ist ein Medikament zur Behandlung von hohem Cholesterin- und Triglyceridspiegel, während Reproterol ein Bronchodilatator ist, der zur Behandlung von Asthmasymptomen eingesetzt wird.

Materialien für kardiovaskuläre und analgetische Arzneimittel

“this compound” spielt eine Rolle bei der Herstellung von Materialien für Arzneimittel, die kardiovaskuläre Erkrankungen behandeln und analgetische Wirkungen erzielen . Dies unterstreicht seine Bedeutung bei der Entwicklung von Medikamenten, die Schmerzen lindern und Herzerkrankungen behandeln können.

Trennung von Nukleinsäuren

Die Verbindung wird als potenzieller Ersatz für Chloroform bei der Trennung von Nukleinsäuren angesehen . Es wird als Phasentrennreagenz zur Isolierung von hochwertiger Ribonukleinsäure (RNA) verwendet, die für die genetische Forschung und biotechnologische Anwendungen unerlässlich ist.

Wirkmechanismus

Target of Action

1-(3-Bromopropyl)-3-chlorobenzene is a brominated compound that is often used in organic synthesis

Mode of Action

Brominated compounds are generally known for their reactivity, often participating in substitution reactions . In these reactions, the bromine atom is replaced by another atom or group of atoms. The specifics of these interactions and the resulting changes would depend on the conditions of the reaction and the other reactants involved.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(3-Bromopropyl)-3-chlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine The interaction between 1-(3-Bromopropyl)-3-chlorobenzene and acetylcholinesterase is competitive, inhibiting the enzyme’s activity and leading to increased levels of acetylcholine

Cellular Effects

The effects of 1-(3-Bromopropyl)-3-chlorobenzene on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and apoptosis . Moreover, 1-(3-Bromopropyl)-3-chlorobenzene affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 1-(3-Bromopropyl)-3-chlorobenzene exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition results in prolonged signaling at cholinergic synapses, which can have various physiological effects. Additionally, 1-(3-Bromopropyl)-3-chlorobenzene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-(3-Bromopropyl)-3-chlorobenzene can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to 1-(3-Bromopropyl)-3-chlorobenzene can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of 1-(3-Bromopropyl)-3-chlorobenzene vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

1-(3-Bromopropyl)-3-chlorobenzene is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which can then be excreted from the body. The metabolic pathways of 1-(3-Bromopropyl)-3-chlorobenzene also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions.

Transport and Distribution

Within cells and tissues, 1-(3-Bromopropyl)-3-chlorobenzene is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich regions of the cell . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and concentration in different cellular compartments.

Subcellular Localization

The subcellular localization of 1-(3-Bromopropyl)-3-chlorobenzene is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 1-(3-Bromopropyl)-3-chlorobenzene to these compartments, where it can exert its biochemical effects. For example, its presence in the mitochondria can influence mitochondrial function and energy production.

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHERYFKQOIVITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555599 | |

| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-89-1 | |

| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.